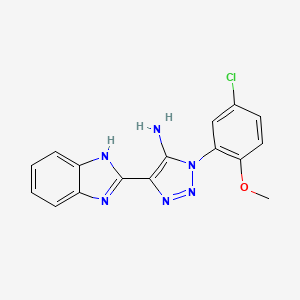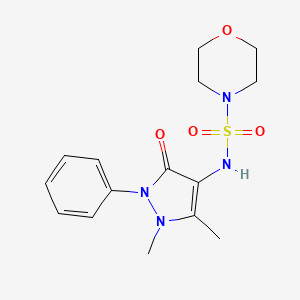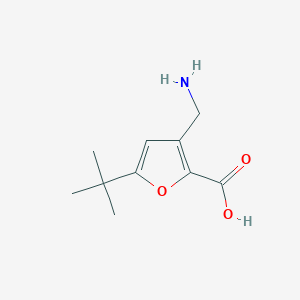![molecular formula C20H14Cl2N2OS B11065962 1-(3-chlorophenyl)-3-[(3-chlorophenyl)amino]-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11065962.png)
1-(3-chlorophenyl)-3-[(3-chlorophenyl)amino]-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-chlorophenyl)-3-[(3-chlorophenyl)amino]-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound featuring a pyrrol-2-one core substituted with chlorophenyl and thiophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorophenyl)-3-[(3-chlorophenyl)amino]-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common method includes:
Formation of the Pyrrol-2-one Core: This can be achieved through a cyclization reaction involving a suitable precursor such as an α,β-unsaturated carbonyl compound.
Substitution Reactions:
Amidation: The amino group is introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-chlorophenyl)-3-[(3-chlorophenyl)amino]-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: Halogen atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and alcohols.
Major Products
The major products depend on the specific reactions. For example, oxidation of the thiophene ring would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization possibilities, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Researchers can modify its structure to enhance these activities.
Medicine
Potential medicinal applications include the development of new drugs. The compound’s structure suggests it could interact with biological targets, making it a candidate for drug discovery programs.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action for any biological activity of 1-(3-chlorophenyl)-3-[(3-chlorophenyl)amino]-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one would depend on its interaction with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound could inhibit specific enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, altering signal transduction pathways.
DNA Intercalation: The compound could intercalate into DNA, affecting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
1-(3-chlorophenyl)-3-[(4-chlorophenyl)amino]-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one: Similar structure but with a different position of the chlorine atom.
1-(3-bromophenyl)-3-[(3-bromophenyl)amino]-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one: Bromine atoms instead of chlorine.
1-(3-chlorophenyl)-3-[(3-chlorophenyl)amino]-5-(furan-2-yl)-1,5-dihydro-2H-pyrrol-2-one: Furan ring instead of thiophene.
Uniqueness
The uniqueness of 1-(3-chlorophenyl)-3-[(3-chlorophenyl)amino]-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one lies in its specific substitution pattern and the presence of both chlorophenyl and thiophenyl groups. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H14Cl2N2OS |
|---|---|
Molecular Weight |
401.3 g/mol |
IUPAC Name |
4-(3-chloroanilino)-1-(3-chlorophenyl)-2-thiophen-2-yl-2H-pyrrol-5-one |
InChI |
InChI=1S/C20H14Cl2N2OS/c21-13-4-1-6-15(10-13)23-17-12-18(19-8-3-9-26-19)24(20(17)25)16-7-2-5-14(22)11-16/h1-12,18,23H |
InChI Key |
HYWHWCCTBRVMOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC2=CC(N(C2=O)C3=CC(=CC=C3)Cl)C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-oxo-2,2-bis(trifluoromethyl)-3,4-dihydro-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-8-carboxylate](/img/structure/B11065882.png)
![N-(2,4-difluorophenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B11065893.png)
![ethyl 2-[(4-chlorophenyl)carbamoyl]-6-(4-methoxyphenyl)-8-methyl-4-oxo-4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11065896.png)


![8,8-dimethyl-4-phenyl-2,3,3a,4,8,9-hexahydropyrrolo[1,2-a]quinoline-5,6(1H,7H)-dione](/img/structure/B11065914.png)

![(1E)-N'-hydroxy-2-{[4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]oxy}ethanimidamide](/img/structure/B11065922.png)
![3-(2-Chloro-5-nitrophenyl)-3-{[(4-chlorophenyl)sulfonyl]amino}propanoic acid](/img/structure/B11065933.png)
![2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B11065939.png)

![N-[2-(2-benzylphenoxy)ethyl]-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanamide](/img/structure/B11065947.png)
![(3-amino-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)(3,4,5-trimethoxyphenyl)methanone](/img/structure/B11065965.png)
![N-(4-{[(3-Chlorophenyl)carbamoyl]amino}phenyl)adamantane-1-carboxamide](/img/structure/B11065966.png)
